N-(4-acetylphenyl)-2-methylbenzamide
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Overview
Description
N-(4-acetylphenyl)-2-methylbenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-methylbenzamide typically involves the reaction of 4-acetylphenylamine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of N-(4-carboxyphenyl)-2-methylbenzamide.
Reduction: Formation of N-(4-hydroxyphenyl)-2-methylbenzamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(4-acetylphenyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide
- N-(4-acetylphenyl)-N-(diphenylphosphino)-p,p-diphenylphosphinous amide derivatives
Uniqueness
N-(4-acetylphenyl)-2-methylbenzamide is unique due to its specific structural features, such as the presence of both an acetyl group and a benzamide moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
N-(4-acetylphenyl)-2-methylbenzamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
This compound is characterized by an acetyl group attached to a phenyl ring and a methyl group on another benzene ring, giving it unique structural properties. The presence of both amide and ketone functional groups contributes to its biological activity.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Acetylation of 2-methylbenzamide : This process typically involves the reaction of 2-methylbenzamide with acetic anhydride or acetyl chloride.
- Direct condensation : The compound can also be synthesized via the reaction of 4-acetylaniline with 2-methylbenzoyl chloride.
Anti-Cancer Properties
Research has shown that this compound exhibits significant anti-cancer activity. It has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects. The compound's mechanism may involve:
- Induction of Apoptosis : Studies suggest that it may trigger programmed cell death in cancer cells.
- Cell Cycle Interference : Evidence indicates that it can disrupt normal cell cycle progression, leading to reduced proliferation rates.
A summary of its anti-cancer activity against different cell lines is presented in Table 1.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Induces apoptosis |
A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
HeLa (Cervical Cancer) | 20.0 | Apoptotic pathway activation |
Enzyme Inhibition
This compound has also been identified as an inhibitor of certain enzymes, particularly those involved in inflammatory processes. For example, it has shown potential as an inhibitor of soluble epoxide hydrolase, which plays a role in hypertension and inflammation.
Case Studies
- In Vitro Studies : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant increase in LDH enzyme activity, indicating cell membrane damage and apoptosis .
- Mechanistic Insights : Molecular docking studies have illustrated how the compound interacts with specific biological targets, enhancing our understanding of its binding affinity and specificity.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11-5-3-4-6-15(11)16(19)17-14-9-7-13(8-10-14)12(2)18/h3-10H,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIKQSKTEPKKFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366804 |
Source
|
Record name | N-(4-acetylphenyl)-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5116-70-1 |
Source
|
Record name | N-(4-acetylphenyl)-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.